molecular formula C26H39NO3 B3045318 Linvanil CAS No. 104899-01-6

Linvanil

Cat. No.: B3045318
CAS No.: 104899-01-6
M. Wt: 413.6 g/mol
InChI Key: OAQVNHWNJRZYDE-YSTUJMKBSA-N
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Description

Linvanil is a synthetic compound known for its role as a ligand for the transient receptor potential cation channel subfamily V member 1 (TRPV1). It has a molecular formula of C26H39NO3 and a molecular weight of 413.60 . This compound is primarily used in scientific research due to its ability to interact with specific molecular targets, making it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Linvanil typically involves the reaction of vanillylamine with long-chain fatty acids under specific conditions. The process includes:

    Step 1: Vanillylamine is reacted with a fatty acid chloride in the presence of a base such as triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is then purified using column chromatography to obtain pure this compound.

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Linvanil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the vanillyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted vanillyl derivatives.

Scientific Research Applications

Linvanil has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study ligand-receptor interactions.

    Biology: Investigated for its role in modulating TRPV1 activity, which is involved in pain perception and inflammation.

    Medicine: Explored for potential therapeutic applications in pain management and anti-inflammatory treatments.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

Linvanil exerts its effects by binding to the TRPV1 receptor, a type of ion channel involved in the detection of heat and pain. Upon binding, this compound modulates the activity of TRPV1, leading to changes in ion flow across the cell membrane. This interaction can result in the inhibition of anandamide uptake, which is a key process in pain and inflammation pathways .

Comparison with Similar Compounds

Linvanil is unique compared to other TRPV1 ligands due to its specific molecular structure and binding affinity. Similar compounds include:

    Capsaicin: A natural TRPV1 agonist found in chili peppers.

    Resiniferatoxin: A potent TRPV1 agonist used in research for its high affinity and specificity.

    N-oleoyldopamine: Another synthetic TRPV1 ligand with different binding properties.

This compound stands out due to its synthetic origin and specific applications in research, making it a valuable tool for studying TRPV1-related pathways and potential therapeutic interventions.

Properties

IUPAC Name

(9Z,12Z,15Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h4-5,7-8,10-11,19-21,28H,3,6,9,12-18,22H2,1-2H3,(H,27,29)/b5-4-,8-7-,11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQVNHWNJRZYDE-YSTUJMKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104899-01-6
Record name 9,12,15-Octadecatrienamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z,Z,Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104899016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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